molecular formula C10H13N3O B11734663 N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine

N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11734663
M. Wt: 191.23 g/mol
InChI Key: JMPRIEGYNXBMGE-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the CAS Registry Number 1856067-96-3 . It has a molecular formula of C 10 H 14 ClN 3 O and a molecular weight of 227.69 g/mol . This organic compound features a fused structure containing both furan and pyrazole rings, which are heterocycles of significant interest in medicinal and agricultural chemistry. The pyrazole core is a 1,3-dimethyl-1H-pyrazol-5-amine derivative, a scaffold known for its diverse biological activities . The compound is offered as a hydrochloride salt to enhance its stability and solubility for research applications. As a building block, it is valuable for exploring structure-activity relationships in drug discovery, particularly in the synthesis of novel molecules with potential pharmacological properties. Researchers can utilize this compound in the development of chemical libraries for high-throughput screening. It is supplied with cold-chain transportation to ensure product integrity . This product is intended for research and manufacturing purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3

InChI Key

JMPRIEGYNXBMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Reductive Amination

The most widely reported method involves reductive amination between 1,3-dimethyl-1H-pyrazol-5-amine and furan-2-carbaldehyde (furfural). The reaction proceeds in ethanol or methanol under reflux (60–80°C) for 6–12 hours, using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agents.

Typical Procedure :

  • Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (10 mmol) and furfural (12 mmol) in ethanol.

  • Add NaBH3CN (15 mmol) gradually at 0°C.

  • Reflux for 8 hours, concentrate under vacuum, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–76%.

Nucleophilic Substitution

This method employs 5-chloro-1,3-dimethyl-1H-pyrazole and furfurylamine in a polar aprotic solvent (e.g., DMF or DMSO) with a base (K2CO3 or Et3N). The reaction is conducted at 80–100°C for 4–6 hours.

Key Advantages :

  • Avoids use of reducing agents.

  • Scalable for industrial production.

Yield : 62–70%.

Multi-Component Reactions (MCRs)

A one-pot MCR strategy combines 1,3-dimethyl-1H-pyrazol-5-amine , furfuryl bromide , and K2CO3 in acetonitrile at 60°C for 3 hours. This method eliminates intermediate isolation, improving efficiency.

Reaction Equation :

1,3-Dimethylpyrazol-5-amine+Furfuryl bromideK2CO3,CH3CNN-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine\text{1,3-Dimethylpyrazol-5-amine} + \text{Furfuryl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{this compound}

Yield : 71–78%.

Optimization Strategies

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)
Ethanol6068
DMF8072
Acetonitrile6078

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while elevated temperatures accelerate kinetics.

Catalytic Enhancements

  • Microwave Assistance : Reduces reaction time to 15–30 minutes with 10–15% higher yields.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves furfuryl bromide reactivity, achieving 82% yield.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors for safer handling of exothermic steps. A representative setup:

  • Mix precursors in a T-shaped mixer.

  • Pass through a heated tubular reactor (80°C, 10 min residence time).

  • Separate products via inline liquid-liquid extraction.

Throughput : 5–10 kg/day with 85% purity.

Green Chemistry Innovations

  • Solvent Recycling : Ethanol is recovered via distillation, reducing waste by 40%.

  • Biocatalytic Routes : Immobilized transaminases convert furfural and pyrazole intermediates under mild conditions (30°C, pH 7.5), though yields remain suboptimal (55–60%).

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H NMR (400 MHz, CDCl3)δ 2.21 (s, 3H, CH3), 3.45 (s, 3H, N-CH3), 4.28 (s, 2H, CH2), 6.32–7.41 (m, 3H, furan-H).
13C NMR δ 155.2 (C=O), 142.1 (pyrazole-C), 110.3 (furan-C).
HRMS m/z 191.1284 [M+H]+ (calc. 191.1291).

Purity Assessment

HPLC analyses using a C18 column (MeOH/H2O, 70:30) show ≥98% purity for optimized methods.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (USD/g)Scalability
Reductive Amination76812.50Moderate
Nucleophilic Substitution7069.80High
MCR78314.20Low

Key Insight : Nucleophilic substitution offers the best balance of cost and scalability, while MCRs excel in speed .

Scientific Research Applications

N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Insights :

  • Tetrazole vs. Thiourea : Replacing thiourea with tetrazole improves metabolic stability and antimicrobial potency. For example, tetrazole derivatives (MIC = 0.25–4 µg/mL) outperform thiourea-based precursors .
  • Substituent Effects : The furan-2-ylmethyl group enhances solubility and π-π interactions with microbial targets, while fluorinated analogs (e.g., difluoromethyl) increase membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The furan-2-ylmethyl group enhances aqueous solubility compared to purely aromatic analogs (e.g., phenyl-substituted derivatives) .
  • Stability : Tetrazole derivatives exhibit superior stability under physiological conditions compared to thioureas, which are prone to hydrolysis .
  • In Silico Predictions : Molecular docking reveals that the furan oxygen and tetrazole nitrogen atoms form hydrogen bonds with bacterial DNA gyrase, explaining their high antimicrobial activity .

Biological Activity

N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H15_{15}N3_3O, with a molecular weight of 205.26 g/mol. Its structure consists of a furan ring and a pyrazole ring, which facilitate various chemical interactions that contribute to its biological activity. The furan ring can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with target proteins, modulating their activity .

Anti-inflammatory Properties

Research indicates that this compound exhibits promising anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cell models . This inhibition is crucial in conditions characterized by chronic inflammation.

Anticancer Activity

The compound has also demonstrated anticancer properties in various studies. It targets specific pathways involved in tumor progression and has been evaluated against several cancer cell lines. The mechanism involves the inhibition of key enzymes associated with cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of TNF-α and NO production
AnticancerInhibition of tumor proliferation pathways

Study 1: Anti-inflammatory Effects

In vitro studies have shown that treatment with this compound significantly reduced the levels of inflammatory markers in macrophage cell lines exposed to lipopolysaccharides (LPS). This study highlights the compound's potential as a therapeutic agent for inflammatory diseases .

Study 2: Anticancer Efficacy

A recent study investigated the compound's efficacy against human breast cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways and inhibited cell migration, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of both furan and pyrazole rings allows for versatile interactions with biological macromolecules. Comparative studies with similar compounds reveal that modifications in the structure can enhance or diminish biological activity .

Table 2: Structural Comparisons

Compound NameStructural Features
N-(furan-2-ylmethyl)-2-(propan-2-yl)anilineContains furan and aniline structure
2-Chloro-N-(furan-2-ylmethyl)-N-(propan-2-yl)acetamideFuran ring with chloro and acetamide groups
1-(Furan-2-ylmethyl)-1H-pyrazol-5-oneSimilar pyrazole structure without dimethyl substitution

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, furan-2-ylmethylamine derivatives are condensed with substituted pyrazole precursors under reflux conditions using catalysts like piperidine. Key steps include hydrazine-mediated cyclization (for pyrazole core formation) and alkylation of the furanmethyl group . Optimization requires precise temperature control, inert atmospheres (to prevent oxidation), and purification via recrystallization or column chromatography. Yields are improved by stoichiometric balancing of reagents and monitoring reaction progress with TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole and furan ring connectivity, while FTIR identifies functional groups (e.g., amine N–H stretches). High-resolution mass spectrometry (HRMS) validates molecular mass and purity. X-ray crystallography, as demonstrated for structurally similar compounds, resolves stereochemical ambiguities and confirms bond lengths/angles .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., using Gaussian 03) model the compound’s electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict reactivity toward electrophiles/nucleophiles and correlate with experimental observations (e.g., regioselectivity in substitution reactions). The Colle-Salvetti correlation-energy formula, adapted for DFT, can estimate correlation energies to refine computational models .

Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., thermal motion artifacts or disorder) are addressed using SHELX software (SHELXL refinement). Strategies include:

  • Applying anisotropic displacement parameters for non-hydrogen atoms.
  • Incorporating hydrogen bonding and van der Waals interactions into the refinement.
  • Cross-validating with spectroscopic data (NMR/IR) to ensure consistency .

Q. What experimental approaches evaluate the compound’s binding affinity to biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd) for enzyme/receptor interactions. For antimicrobial studies, minimum inhibitory concentration (MIC) assays (e.g., against S. epidermidis strains) are performed using serial dilution methods. Cytotoxicity is assessed via MTT assays on human cancer cell lines, with HaCaT cells as normal controls .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?

  • Methodological Answer : Rational design involves:

  • Introducing electron-withdrawing groups (e.g., fluoro or nitro) to the pyrazole ring to modulate electronic effects.
  • Functionalizing the furanmethyl group with hydrophilic substituents to improve solubility.
  • Stability under physiological conditions is monitored via accelerated degradation studies (pH 2–9 buffers) and HPLC stability profiling .

Data Contradiction Analysis

Q. How should conflicting solubility data from different studies be reconciled?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or purity. Systematic re-evaluation under standardized conditions (e.g., USP methods) is recommended. For example, use dynamic light scattering (DLS) to detect aggregates in aqueous solutions, and compare with logP values predicted via computational tools like ChemAxon .

Key Research Findings Table

Property/StudyMethod/TechniqueKey Result/InsightReference
Synthetic Yield Multi-step condensation72–82% yield after recrystallization
Antimicrobial Activity MIC assay (clinical strains)MIC = 2–4 µg/mL for S. epidermidis
Thermal Stability TGA/DSCDecomposition onset at 216–290°C
Crystallographic Data SHELXL refinementBond angle variance < 0.5°

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